molecular formula C17H19N3O B584509 8-O-Benzyl Debrisoquin Sulfate CAS No. 1346604-07-6

8-O-Benzyl Debrisoquin Sulfate

Cat. No.: B584509
CAS No.: 1346604-07-6
M. Wt: 281.359
InChI Key: CFNOPVUHLJTADH-UHFFFAOYSA-N
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Description

8-O-Benzyl Debrisoquin Sulfate is a chemically modified derivative of Debrisoquin Sulfate, a well-documented antihypertensive agent. The benzyl substitution at the 8-O position introduces structural changes that may influence pharmacokinetic properties, such as lipophilicity and metabolic stability. According to Pharmaffiliates, the compound has a molecular formula of C₁₇H₁₉N₃O·0.5H₂SO₄ and a molecular weight of 330.39 .

Properties

CAS No.

1346604-07-6

Molecular Formula

C17H19N3O

Molecular Weight

281.359

IUPAC Name

8-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

InChI

InChI=1S/C17H19N3O/c18-17(19)20-10-9-14-7-4-8-16(15(14)11-20)21-12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H3,18,19)

InChI Key

CFNOPVUHLJTADH-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC=C2OCC3=CC=CC=C3)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 8-O-Benzyl Debrisoquin Sulfate and Related Compounds

Compound Name Molecular Weight Molecular Formula CAS Number Pharmacological Class Metabolic Pathway Key Features
8-O-Benzyl Debrisoquin Sulfate 330.39 C₁₇H₁₉N₃O·0.5H₂SO₄ N/A Antihypertensive Not reported Benzyl modification of Debrisoquin
Debrisoquin Sulfate 273.31 C₁₀H₁₅N₃O₄S 581-88-4 Antihypertensive CYP2D6 Adrenergic neuron blocker
3,4-Dehydrodebrisoquine Not reported Not reported Not reported Metabolite CYP2D6 Alters CYP2D6 metabolic ratios

Key Observations:

Debrisoquin Sulfate itself shares structural and functional similarities with guanethidine, both acting as adrenergic neuron blockers by inhibiting norepinephrine release .

Metabolic Pathways: Debrisoquin Sulfate is predominantly metabolized by CYP2D6, an enzyme critical to its pharmacokinetic variability. Its metabolite, 3,4-Dehydrodebrisoquine, has been shown to influence CYP2D6 activity, impacting therapeutic outcomes . No direct data exists for 8-O-Benzyl Debrisoquin Sulfate’s metabolism, but the benzyl group could sterically hinder CYP2D6 interactions, altering clearance rates compared to the parent compound .

Clinical Efficacy: Debrisoquin Sulfate demonstrates significant antihypertensive effects in clinical trials, reducing blood pressure via central and peripheral adrenergic inhibition . Chronic administration in dogs showed sustained cardiovascular effects without tolerance development .

Mechanistic Differences

  • Adrenergic Blockade: Debrisoquin Sulfate inhibits monoamine oxidase (MAO) and norepinephrine reuptake, leading to depleted catecholamine stores in sympathetic neurons . Guanethidine, while mechanistically similar, exhibits a slower onset and longer duration of action .
  • CYP2D6 Interactions : Debrisoquin Sulfate’s metabolism by CYP2D6 creates polymorphic variability in patient responses, a factor less characterized in its benzyl derivative .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃·½H₂SO₄
Molecular Weight224.27 g/mol (hemisulfate)
Melting Point284–285°C

Advanced: How should pharmacokinetic studies account for CYP2D6 polymorphism when using Debrisoquin Sulfate?

Methodological Answer:
Debrisoquin Sulfate is a probe substrate for CYP2D6, a polymorphic enzyme. Key considerations:

Genotyping vs. Phenotyping:

  • Genotyping: Identify CYP2D6 alleles (e.g., CYP2D64 for poor metabolizers) .
  • Phenotyping: Calculate metabolic ratios (urinary debrisoquin/4-hydroxydebrisoquin) to classify subjects as poor (PMs) or extensive metabolizers (EMs) .

Study Design:

  • Population Stratification: Include ≥10% PMs to ensure statistical power .
  • Drug Interactions: Avoid co-administering CYP2D6 inhibitors (e.g., paroxetine) to prevent skewed results .

Basic: What analytical techniques are validated for quantifying Debrisoquin Sulfate in biological samples?

Methodological Answer:

  • TLC: Used for purity assessment (≥98% by TLC) but lacks sensitivity for low-concentration biological matrices .
  • HPLC-MS/MS: Preferred for pharmacokinetic studies due to high sensitivity. Example protocol:
    • Column: C18 reverse-phase.
    • Detection: Multiple reaction monitoring (MRM) for debrisoquin (m/z 224→152) and 4-hydroxydebrisoquin (m/z 240→168) .

Advanced: How can contradictory metabolic stability data across experimental models be resolved?

Methodological Answer:
Contradictions often arise from:

  • Species Differences: Human liver microsomes (HLM) show higher CYP2D6 activity vs. rodent models .
  • In Vitro vs. In Vivo: Adjust for protein binding and hepatic blood flow in extrapolations.

Validation Strategy:

Cross-Model Correlation: Compare HLM data with humanized CYP2D6 transgenic mice .

Enzyme Kinetics: Calculate intrinsic clearance (CLint) using Michaelis-Menten parameters .

Basic: What stability considerations apply to long-term storage of Debrisoquin Sulfate?

Methodological Answer:

  • Solid Form: Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Solution Form: Avoid freeze-thaw cycles; prepare fresh solutions for each experiment .

Advanced: How can Debrisoquin Sulfate’s inhibitory effects on TMPRSS2 be optimized in antiviral assays?

Methodological Answer:
Debrisoquin Sulfate inhibits TMPRSS2-dependent SARS-CoV-2 entry (IC₅₀ = 22 μM) .
Experimental Optimization:

  • Cell Lines: Use TMPRSS2-expressing human lung cells (e.g., Calu-3) .
  • Dose-Response: Test 1–100 μM with controls (e.g., camostat mesylate).
  • Timing: Pre-treat cells 1 hour before viral exposure to ensure enzyme inhibition .

Advanced: What strategies mitigate batch-to-batch variability in Debrisoquin Sulfate synthesis?

Methodological Answer:

  • Quality Control: Require ≥98% purity (TLC/HPLC) and batch-specific certificates of analysis .
  • Synthetic Refinement: Use recrystallization in ethanol/water (1:1) to enhance purity .

Basic: What safety protocols are critical for handling Debrisoquin Sulfate in the lab?

Methodological Answer:

  • PPE: Gloves, lab coat, and eye protection .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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